(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide
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Overview
Description
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, ethoxyphenyl, isopropoxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyaniline, 3-isopropoxy-4-methoxybenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 2-ethoxyaniline and 3-isopropoxy-4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base then undergoes a Knoevenagel condensation with malononitrile in the presence of a catalyst, such as piperidine, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted acrylamides.
Scientific Research Applications
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide
- (E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)acrylamide
- (E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxyphenyl)acrylamide
Uniqueness
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)acrylamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxy-3-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-27-19-9-7-6-8-18(19)24-22(25)17(14-23)12-16-10-11-20(26-4)21(13-16)28-15(2)3/h6-13,15H,5H2,1-4H3,(H,24,25)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYXFXFBQSGOD-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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